![molecular formula C14H13N5O3S B2387928 2-(6-oxopyridazin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide CAS No. 2034263-32-4](/img/structure/B2387928.png)
2-(6-oxopyridazin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the heterocyclic rings and the introduction of the various functional groups. Unfortunately, without specific information or references, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains several heterocyclic rings and functional groups. These structural features could potentially influence its physical and chemical properties, as well as its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the acetamide group could potentially undergo hydrolysis, and the heterocyclic rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could impact its solubility, and the aromatic rings could contribute to its stability .Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives similar to the chemical compound have been synthesized and evaluated for their antimicrobial properties. For instance, a study demonstrated that certain pyrimidinone and oxazinone derivatives fused with thiophene rings exhibit good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (A. Hossan et al., 2012). Another study reported the preparation of triazolo[1,5-c]pyrimidines with potential as antiasthma agents, showing mediator release inhibitory effects (J. Medwid et al., 1990).
Anti-inflammatory and Analgesic Activities
Derivatives incorporating thiophene moieties synthesized from citrazinic acid have been identified with significant anti-inflammatory activity, showing promise compared to Prednisolone® (A. Amr et al., 2007). Furthermore, compounds have been developed with both anti-inflammatory and analgesic effects, suggesting potential for therapeutic applications (S. Sondhi et al., 2009).
Antitumor Activity
A study on the synthesis of new thienopyrimidine derivatives has revealed pronounced antimicrobial activity, and by extension, some of these compounds might possess antitumor properties due to their structural features (M. Bhuiyan et al., 2006). Another significant discovery includes classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual inhibitors with potential as antitumor agents (A. Gangjee et al., 2009).
Other Biological Activities
Investigations into the biological activities of derivatives also highlight their potential as cardiotonics, exhibiting positive inotropic effects in animal models, suggesting applications in treating cardiac insufficiency (D. Robertson et al., 1986). Additionally, the antioxidant activity of new coumarin derivatives has been evaluated, with some showing significant activity against free radicals, indicating potential applications in preventing oxidative stress-related diseases (A. Kadhum et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c20-11(8-19-12(21)2-1-4-17-19)15-5-6-18-9-16-10-3-7-23-13(10)14(18)22/h1-4,7,9H,5-6,8H2,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXPKLBOXXDJKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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